molecular formula C16H14N4O B1222402 2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole

2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole

Cat. No. B1222402
M. Wt: 278.31 g/mol
InChI Key: ARJVRZCHBXVMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole is a member of benzimidazoles.

Scientific Research Applications

Biological Activity and Molecular Structures

1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine and 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole, related to the compound , have been synthesized and analyzed for their potential antimicrobial activity. These compounds, particularly when used in complexes, have shown promising results in inhibiting the growth of various bacterial and yeast strains, suggesting potential applications in treating infections caused by these microorganisms (Kopel et al., 2015).

Antioxidant and Cytotoxic Activities

Benzimidazole derivatives have exhibited antioxidant properties, with some showing moderate activity. Specifically, 2-methyl-1H-benzimidazole displayed significant cytotoxic activities, hinting at potential therapeutic applications in cancer treatment (Poddar et al., 2016).

DNA Topoisomerase I Inhibition

1H-Benzimidazole derivatives have been identified as potent inhibitors of mammalian type I DNA topoisomerase. This activity is crucial for understanding the compound's mechanism of action and its possible application in developing novel anticancer drugs (Alpan et al., 2007).

Complexing Properties with Metal Ions

The complexing abilities of benzimidazole derivatives with metal ions like Cu(II), Co(II), and Zn(II) have been explored. These studies provide insights into the compound's potential use in coordination chemistry and its applications in material science and catalysis (Kufelnicki et al., 2013).

pH Sensing Abilities

Benzimidazole derivatives have demonstrated high chemosensor activity with respect to hydrogen cations, showcasing their potential as pH sensors. This application is particularly relevant in various analytical and diagnostic tools (Tolpygin et al., 2012).

properties

Product Name

2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole

InChI

InChI=1S/C16H14N4O/c1-2-6-12-11(5-1)17-15(18-12)9-21-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

ARJVRZCHBXVMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylmethoxymethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.